Home > Products > Screening Compounds P31477 > N-(4-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
N-(4-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide -

N-(4-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Catalog Number: EVT-4551434
CAS Number:
Molecular Formula: C16H13ClN4O2S
Molecular Weight: 360.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol: This could be achieved through the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide. [, , , , , , , , ]
  • Step 2: Synthesis of 2-chloro-N-(4-chloro-2-methylphenyl)acetamide: This could be achieved through the reaction of 4-chloro-2-methylaniline with chloroacetyl chloride. [, , , , , , , , ]
  • Step 3: Coupling of the two intermediates: The final compound could be obtained by reacting 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(4-chloro-2-methylphenyl)acetamide in the presence of a base like potassium carbonate in a suitable solvent. [, , , , , , , , ]
Molecular Structure Analysis
  • Infrared (IR) spectroscopy: IR spectroscopy could provide information about the functional groups present in the molecule, such as the carbonyl group of the acetamide and the C=N bond of the oxadiazole ring. [, , , , , , , , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR could provide detailed information about the different hydrogen and carbon atoms in the molecule, allowing for confirmation of its structure. [, , , , , , , , , ]
  • Mass spectrometry (MS): MS could provide the molecular weight of the compound and fragmentation patterns, further supporting the proposed structure. [, , , , , , , , , ]
  • X-ray crystallography: If the compound can be crystallized, X-ray crystallography could provide a three-dimensional representation of the molecular structure. []
Mechanism of Action
  • Antimicrobial activity: The 1,3,4-oxadiazole nucleus is known to be associated with antimicrobial activity, potentially targeting bacterial or fungal enzymes involved in essential cellular processes. [, , , , , , , , , , ]
  • Anticancer activity: Some 1,3,4-oxadiazole derivatives have shown anticancer properties, potentially through interaction with specific cellular targets involved in tumor growth and proliferation. [, , , , ]
  • Solubility: The solubility would depend on the solvent used. It is likely to be soluble in organic solvents like dimethylformamide and acetone. [, , , , , , , , ]
Applications
  • Drug discovery: The compound could serve as a lead compound for the development of novel antimicrobial or anticancer agents. [, , , , , , , , , , , , ]

2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide

Compound Description: This compound is the product of an S-alkylation reaction between 5-(diphenylmethyl)-1,3,4-oxadiazole-2(3H)-thione and 2-chloro-N-(pyrazin-2-yl)acetamide. Its structure was characterized using IR, NMR, and mass spectral data. No biological activity information is provided in the paper.

(E)-5-Benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives (8a-j)

Compound Description: This series of compounds was synthesized through a multi-step process starting from 2-(chloromethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. These derivatives showed enhanced in vitro antibacterial activity against Gram-negative bacteria compared to the control drug gentamycin.

N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives (1a-h)

Compound Description: This series of derivatives was synthesized by nucleophilic substitution of 2-chloro-N-(4-methyl-2-oxo-2H-chrome-7-yl)acetamide with various 1,3,4-oxadiazole-2-thiols. Their structures were characterized by IR, 1H-NMR, 13C-NMR, and LC-MS spectral data. No biological activity is discussed in the paper.

N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide (3a-h)

Compound Description: These compounds were synthesized via a multi-step process and evaluated for their antibacterial and antifungal activities. [, ]

1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides

Compound Description: This series of compounds, synthesized via N-alkylation reactions, demonstrated selective antitumor activity against various cancer cell lines, including leukemia, colon cancer, and renal cancer.

2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-oxo-2-propylquinazolin)3(4H)acatamide (6a)

Compound Description: This compound, synthesized through a multi-step procedure, exhibited notable cytotoxic activity against HeLa cell lines, particularly at concentrations of 10 and 100 μM.

N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (10g)

Compound Description: This compound demonstrated significant antidepressant activity in the forced swimming test (FST), comparable to the positive control fluoxetine. It also exhibited high binding affinity to 5-HT1A receptors (Ki = 1.52 nM) and did not affect spontaneous activity in the open-field test.

N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e)

Compound Description: This compound was found to be highly cytotoxic to PANC-1 and HepG2 cell lines with IC50 values of 4.6 μM and 2.2 μM, respectively.

2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl)acetamide derivatives (5a-5e)

Compound Description: This series of compounds was designed and evaluated for its potential as Collapsin response mediator protein 1 (CRMP 1) inhibitors for small lung cancer treatment. These derivatives showed considerable cell growth inhibition compared to Bevacizumab. Notably, compound 5a displayed equipotent activity to Bevacizumab.

N-(5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)-2-(phenylamino)acetamide derivatives (5f-5i)

Compound Description: Similar to compound 9 above, these derivatives were designed and investigated as potential Collapsin response mediator protein 1 (CRMP 1) inhibitors for treating small lung cancer. They exhibited notable cell growth inhibition compared to Bevacizumab, with compound 5f showing equipotent activity to the standard drug.

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio}-1,3,4-oxadiazole (8a-n)

Compound Description: This series of acetamide derivatives, containing both azinane and 1,3,4-oxadiazole heterocyclic cores, demonstrated moderate antibacterial activity. Compound 8g, featuring a 2-methylphenyl group, exhibited the most potent growth inhibition against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis.

N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives (7a-e)

Compound Description: These hydrazide and oxadiazole derivatives were designed and synthesized for their potential cytotoxic and antimicrobial properties. The compounds exhibited higher antimicrobial activity against Gram-negative bacteria compared to Gram-positive bacteria. Notably, compound 7c, containing a 1,3,4-oxadiazole ring and a 6-methoxy benzothiazole moiety, demonstrated the highest inhibitory activity against A549 lung and MCF7 breast cancer cell lines. [, ]

4-phenyl-9-(5-phenyl-[1,3,4-oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-diones (4a-e)

Compound Description: This novel series of dithiaza-spirones, synthesized from 2-amino-5-phenyl-1,3,4-oxadiazole, was evaluated for its antimicrobial activity. The specific results of the antimicrobial screening are not provided in the paper.

2-[5-(4-chlorophenyl)-[1,3,4]oxadiazol-2-ylimino]-5-(4-methoxybenzylidene)thiazolidin-4-one (5a)

Compound Description: This compound, synthesized via a Knoevenagel condensation reaction, emerged as a highly efficient anti-tumor candidate in an in vitro evaluation against a panel of human tumor cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer. It demonstrated impressive average logGI50 and logTGI values of -5.19 and -4.09, respectively.

N-[4-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides and N-[2-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides

Compound Description: These acetamide derivatives, containing 1,3,4-oxadiazole and morpholine moieties, were synthesized and evaluated for their antibacterial, antifungal, hemolytic, and enzyme inhibition activities. The specific results of these evaluations are not detailed in the abstract.

Compound Description: These novel benzyl sulfides, synthesized by reacting 4-(4-(bromomethyl)phenyl)sulfonyl)morpholine with various 5-substituted-1,3,4-oxadiazole-2-thiols, were also evaluated for their antibacterial, antifungal, hemolytic, and enzyme inhibition activities. Detailed results of the evaluations are not provided in the abstract.

4-[2-[[5-aryl/aralkyl-1,3,4-oxadiazol-2-yl]thio]ethyl]morpholine derivatives

Compound Description: This series of compounds, synthesized through nucleophilic substitution of the thiol group in 1,3,4-oxadiazoles with 4-(2-chloroethyl)morpholine hydrochloride, were similarly evaluated for their antibacterial, antifungal, hemolytic, and enzyme inhibition activities. Specific results of these evaluations are not presented in the abstract.

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Compound Description: This series of 1,2,3,4-tetrahydropyrimidine derivatives, synthesized using microwave irradiation, exhibited potent antimicrobial activities and antitubercular activity. The paper does not elaborate on the specific activities of individual compounds within this series.

Compound Description: This series of compounds, synthesized through a combination of N-alkylation and Knoevenagel condensation reactions, was evaluated for its anticancer activity against a panel of 60 human tumor cell lines at the National Cancer Institute. The paper does not provide specific details regarding the activity of individual compounds within this series.

3-chloro-4-fluoro-N-[(4-{[2-(phenylcarbonyl)hydrazino]carbonyl}phenyl)methyl]benzenesulfonamide (Compound 1)

Compound Description: This sulfonamide derivative was identified as a novel, selective antagonist of the NR1/NR2A subtype of N-methyl-D-aspartate receptors (NMDARs), displaying submicromolar potency. It showed no activity at NR2B-containing receptors up to a concentration of 50 μM. [, ]

N-(cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide (Compound 13)

Compound Description: This thiodiazole derivative was also identified as a novel antagonist of NR1/NR2A NMDARs, exhibiting micromolar potency. Similar to Compound 1, it showed no activity at NR2B-containing receptors up to a concentration of 50 μM. [, ]

N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-(phenoxy methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide (3a-h)

Compound Description: These azetidinones were synthesized and tested for their antibacterial and antifungal activities. Specific details about their activities are not provided in the abstract.

3-bromo-N-(2-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-4-chloro-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (18)

Compound Description: This anthranilic diamide analog, containing a 1,2,4-oxadiazole ring, was synthesized and characterized, including its structure determination by X-ray diffraction crystallography. It exhibited good insecticidal activity against Plutella xylostella (71.43% at 0.4 μg/mL) and moderate activity against Spodoptera exigua (33.33% at 1 μg/mL).

3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (6)

Compound Description: This anthranilic diamide analog, incorporating a 1,3,4-oxadiazole ring, was synthesized and displayed significant insecticidal activity against Plutella xylostella (71.43% at 0.4 μg/mL) and moderate activity against Spodoptera exigua (33.33% at 1 μg/mL).

N-(4-chloro-phenyl)-2-{5-[4-(pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazol-2-yl sulfanyl}-acetamide (AL1)

Compound Description: This compound was discovered as a small-molecule inhibitor of type 1 pilus assembly in uropathogenic Escherichia coli (UPEC). It effectively disrupted UPEC type 1 pilus biogenesis and pilus-dependent biofilm formation, leading to reduced bacterial adherence to human bladder epithelial cells without affecting bacterial cell growth.

N-(2-(5-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chloro-6-methylphenyl) Amides

Compound Description: These compounds were synthesized and evaluated for their biological activities. [] Specific information on the biological activity and individual compounds within this series is not detailed in the paper.

Properties

Product Name

N-(4-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C16H13ClN4O2S

Molecular Weight

360.8 g/mol

InChI

InChI=1S/C16H13ClN4O2S/c1-10-8-12(17)2-3-13(10)19-14(22)9-24-16-21-20-15(23-16)11-4-6-18-7-5-11/h2-8H,9H2,1H3,(H,19,22)

InChI Key

WQRDTUBDOOOVCQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.